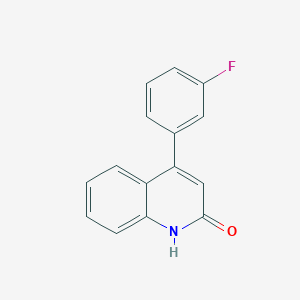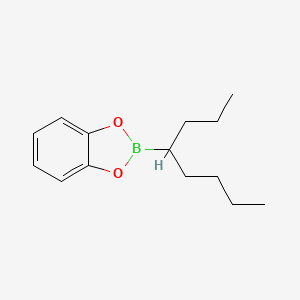
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles These compounds are characterized by a boron atom integrated into a dioxaborole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole typically involves the reaction of a benzodioxaborole precursor with an octan-4-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octan-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF with heating.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced boron-containing compounds.
Substitution: Formation of substituted benzodioxaborole derivatives.
Applications De Recherche Scientifique
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a probe in biological assays.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole: Similar structure but with sulfur atoms replacing oxygen atoms in the dioxaborole ring.
5-oxa-2-azabicyclo[2.2.2]octan-4-yl derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole is unique due to its specific combination of the benzodioxaborole core and the octan-4-yl group
Propriétés
Numéro CAS |
918897-53-7 |
|---|---|
Formule moléculaire |
C14H21BO2 |
Poids moléculaire |
232.13 g/mol |
Nom IUPAC |
2-octan-4-yl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H21BO2/c1-3-5-9-12(8-4-2)15-16-13-10-6-7-11-14(13)17-15/h6-7,10-12H,3-5,8-9H2,1-2H3 |
Clé InChI |
DPWUFFSDOQXZJB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)C(CCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12631185.png)
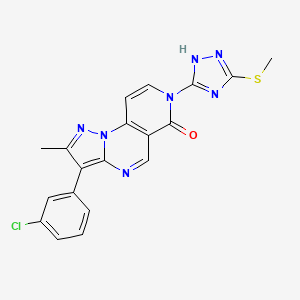
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)
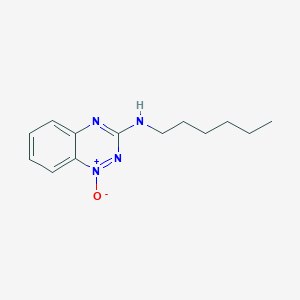
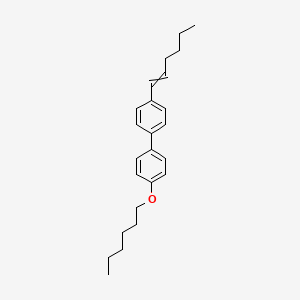
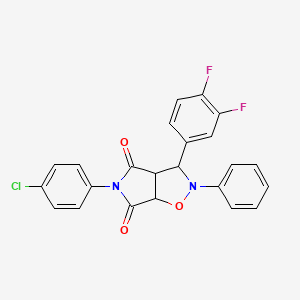

![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
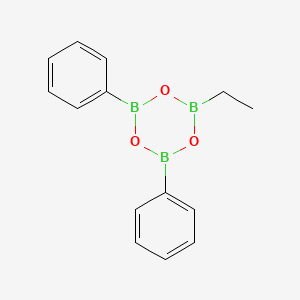
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
